6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
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Overview
Description
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexenone and is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the controlled hydrogenation of isophorone, which yields 3,5,5-trimethyl-2-cyclohexen-1-ol. This intermediate can then be oxidized in the presence of palladium on activated charcoal under an ethylene atmosphere to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves catalytic oxidation of cyclohexene derivatives. For example, cyclohexenone can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: 6-Oxo-3,5,5-trimethyl-2-cyclohexen-1-one.
Reduction: 3,5,5-Trimethyl-2-cyclohexen-1-ol.
Substitution: Depending on the nucleophile, various substituted cyclohexenones can be formed.
Scientific Research Applications
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the cyclohexene ring can undergo conjugate addition reactions. These interactions can affect various biological pathways, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the hydroxyl and methyl groups.
Isophorone: A related compound with a similar structure but different functional groups.
Uniqueness
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is unique due to its combination of a hydroxyl group and three methyl groups on a cyclohexene ring. This structure imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
61592-66-3 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)8(11)9(2,3)5-6/h4,8,11H,5H2,1-3H3 |
InChI Key |
LEFNDJLRSROYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(C1)(C)C)O |
Origin of Product |
United States |
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